molecular formula C8H13N3O2 B13062152 Methyl 3-amino-3-cyanopiperidine-1-carboxylate

Methyl 3-amino-3-cyanopiperidine-1-carboxylate

Cat. No.: B13062152
M. Wt: 183.21 g/mol
InChI Key: JFQVYMSHHKEPFN-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanogen bromide and methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both amino and cyano groups on the piperidine ring. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a cyano group, contributing to its unique pharmacological properties. The structure can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This compound's functional groups suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Notably, it has been studied for its effects on the phosphatidylinositol-3 kinase (PI3K)/protein kinase B (PKB/Akt) pathway, which is crucial in many cancer types.

Inhibition of PKB/Akt Pathway

Research indicates that compounds similar to this compound can act as inhibitors of the PKB/Akt signaling pathway. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention. In cellular assays, these compounds have shown the ability to inhibit cell growth and induce apoptosis in cancer cells with activated PI3K/PKB signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Reference
Study APC3 (Prostate Cancer)5.0PKB Inhibition
Study BU87MG (Glioblastoma)7.5Induction of Apoptosis
Study CMCF7 (Breast Cancer)6.0Cell Cycle Arrest

Case Study 1: Prostate Cancer Treatment

In a study involving the PC3 prostate cancer cell line, this compound demonstrated significant antiproliferative activity with an IC50 value of 5.0 µM. The mechanism was linked to the inhibition of the PKB pathway, which is frequently activated in prostate cancer. This suggests that the compound may have potential as a therapeutic agent in treating this type of cancer .

Case Study 2: Glioblastoma Research

Another study focused on U87MG glioblastoma cells revealed that this compound induced apoptosis at an IC50 value of 7.5 µM. The findings highlight its potential application in glioblastoma treatment, where conventional therapies often fail due to resistance mechanisms .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 3-amino-3-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-13-7(12)11-4-2-3-8(10,5-9)6-11/h2-4,6,10H2,1H3

InChI Key

JFQVYMSHHKEPFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC(C1)(C#N)N

Origin of Product

United States

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